2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- is a nitrogen-containing heterocyclic compound characterized by its unique spiro structure. This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of both diaza and oxadiazole functionalities, which can enhance biological activity and chemical stability.
2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- belongs to the class of spiro compounds and is further classified as a heterocyclic compound due to the incorporation of nitrogen atoms in its structure. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- typically involves multi-step organic reactions. One common approach includes:
Specific conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- features a spiro center connecting two nitrogen-containing rings. The structural formula can be represented as:
Key structural data includes:
The compound can participate in various chemical reactions typical for spiro compounds and oxadiazoles:
Reaction conditions such as temperature control and reaction time are critical for achieving desired products without decomposition or side reactions.
The mechanism of action for 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- is primarily related to its interactions at the molecular level with biological targets. This often involves:
Experimental data from biological assays can provide insights into efficacy and potency against various biological targets.
The physical properties of 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- include:
Chemical properties include:
The applications of 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- span several fields:
This compound represents a promising area for further research and development within the fields of chemistry and pharmacology.
Spirocyclic frameworks emerged as pivotal structural constraints in the mid-20th century, prized for their ability to enforce three-dimensionality and reduce conformational flexibility in drug molecules. Early spirocyclic compounds like 2,7-diazaspiro[4.4]nonane derivatives gained attention for their capacity to mimic bioactive diamine conformations while enhancing selectivity. For instance, diazaspiro[4.4]nonane cores were integrated into dopamine receptor modulators and neuromodulators targeting central nervous system disorders, exploiting their structural rigidity to improve binding specificity [5]. Parallelly, the 1,2,4-oxadiazole motif evolved as a versatile bioisostere for ester and amide functionalities. Its emergence addressed metabolic liabilities associated with traditional carbonyl groups, offering enhanced hydrolytic stability and improved membrane permeability. The oxadiazole’s dipole moment (~3.4 Debye) and moderate hydrogen-bond acceptance further enabled optimal target engagement, driving its adoption in kinase inhibitors and antimicrobial agents [4] [9]. The convergence of these motifs began in the early 2000s, with spirocyclic-oxadiazole hybrids investigated for their dual advantages: the spirocycle’s conformational restriction paired with the oxadiazole’s metabolic resilience. Patent literature from 2008–2018 reveals escalating interest, exemplified by compounds like tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 885268-47-3), which served as synthetic intermediates for N-acylated and N-arylated derivatives targeting PPIs [7] [8].
Table 1: Evolutionary Milestones in Spirocyclic and Oxadiazole Medicinal Chemistry
Timeframe | Spirocyclic Advancements | Oxadiazole Innovations | Hybrid Applications |
---|---|---|---|
1980–2000 | Dopaminergic modulators; Neuromodulators | Amide/ester bioisosteres | Limited exploration |
2000–2010 | PPI inhibitors; Kinase scaffolds | Solubility enhancers | Early hybrid patents (e.g., US7923559B2) |
2010–Present | Menin-MLL disruptors (e.g., WO2018024602) | PCSK9 inhibitors (e.g., WO2020150474A1) | Targeted cancer therapies (e.g., CID 11521239) |
The 2,7-diazaspiro[4.4]nonane core delivers three-dimensional complexity through its unique spiro junction, which orients nitrogen atoms at positions 2 and 7 for vector-specific interactions with biological targets. This geometry imposes coplanar constraints on substituents, reducing entropic penalties upon binding and enhancing ligand efficiency. Critically, the core’s semi-rigid aliphatic rings balance flexibility and rigidity, enabling adaptation to diverse binding pockets while maintaining structural integrity [2] [7]. In oncology, derivatives like 2-(heteroaryl)-2,7-diazaspiro[4.4]nonanes disrupt the menin-MLL interaction—a PPI implicated in acute leukemias. The spirocyclic core’s V-shaped topology optimally occupies the menin binding cavity, with the protonatable nitrogen at position 7 forming critical salt bridges with Asp/Glu residues [2]. Diabetes and breast cancer therapeutics further exploit this scaffold; its chameleonic properties allow penetration of both lipophilic (e.g., androgen receptor) and polar (e.g., histone methyltransferase) binding sites. The tert-butoxycarbonyl-protected variant (Aldrich CDS022017) exemplifies synthetic utility, serving as a precursor for diverse N-functionalized analogues [7] [8]. Beyond PPIs, this core improves brain exposure in neurotherapeutics due to its low molecular weight and balanced lipophilicity (cLogP ~1.5–2.5), addressing historical challenges in CNS drug delivery [5].
The fusion of 1,2,4-oxadiazole with diazaspiro[4.4]nonane leverages complementary physicochemical properties to overcome bioavailability and potency barriers. The oxadiazole ring acts as a multifunctional bioisostere: it replaces carboxamide groups in menin inhibitors, eliminating hydrogen-bond donors to reduce off-target interactions while maintaining similar binding affinities. Its high dipole moment enhances solubility in aqueous media (e.g., tumor microenvironments), and its electron-deficient nitrogen serves as a hydrogen-bond acceptor, strengthening interactions with Thr/Ser residues in enzymatic pockets [4] [9]. Conformationally, the oxadiazole’s planar geometry extends the spirocycle’s spatial reach, enabling access to deep hydrophobic subpockets in targets like the menin-MLL interface. This hybridization yields a synergistic rigidity profile: the spirocycle restricts rotational freedom, while the oxadiazole minimizes entropic losses during binding. Biological assays confirm these advantages; oxadiazole-substituted diazaspiro[4.4]nonanes exhibit 5–10-fold higher potency in menin-MLL TR-FRET displacement assays (IC₅₀: 10–50 nM) compared to ester or amide analogues [2]. Additionally, the oxadiazole’s metabolic stability mitigates rapid hepatic degradation, evidenced by extended half-lives (>2 hours) in microsomal studies. This is attributed to its resistance to esterases and CYP450-mediated oxidation, a common liability in linear chains [4] [9].
Table 2: Comparative Advantages of 1,2,4-Oxadiazole Hybridization in Diazaspiro[4.4]nonane Systems
Property | Traditional Amide/Ester Derivatives | 1,2,4-Oxadiazole Hybrids | Biological Impact |
---|---|---|---|
Metabolic Stability | Low (susceptible to hydrolysis) | High (CYP450/esterase resistance) | Improved oral bioavailability |
Binding Affinity | Moderate (IC₅₀: 100–500 nM) | High (IC₅₀: 10–50 nM) | Enhanced target engagement at lower doses |
Solubility | Variable (logP-dependent) | Optimized (dipole-enhanced) | Better tumor penetration and cellular uptake |
Conformational Flexibility | High (rotatable bonds) | Restricted (planar constraint) | Reduced entropic penalty during PPI inhibition |
The strategic union of 2,7-diazaspiro[4.4]nonane and 1,2,4-oxadiazole epitomizes rational pharmacophore design, addressing historical limitations in PPI modulation and drug-like properties. Future directions include exploiting this hybrid for allosteric enzyme inhibition and bifunctional degraders, capitalizing on its dual steric and electronic advantages.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1